![molecular formula C16H28O4-2 B1242263 Hexadecanedioate](/img/structure/B1242263.png)
Hexadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexadecanedioic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a hexadecanedioic acid.
Scientific Research Applications
Blood Pressure and Metabolic Pathways
Hexadecanedioate, a dicarboxylic fatty acid, is functionally associated with increased blood pressure. Research utilizing genetic and transcriptomic data revealed that circulating hexadecanedioate levels are influenced by genetic variants related to hepatic uptake of organic anions and enzymes in the omega-oxidation pathway. These findings link hexadecanedioate to hypertension and suggest its potential as an intermediate phenotype for studying blood pressure regulation (Menni et al., 2016) (Menni et al., 2017).
Cardiovascular and Vascular Reactivity
Studies have shown that hexadecanedioate impacts blood pressure and vascular reactivity. Oral administration of hexadecanedioic acid in animal models led to increased blood pressure, suggesting a potential mechanism for cardiovascular disease. This has implications for understanding cardiovascular health and disease mechanisms (Alharbi et al., 2017) (Menni et al., 2015).
Stroke Risk Biomarkers
Hexadecanedioate has been identified as a biomarker associated with ischemic stroke risk. Its levels in the blood are correlated with incident ischemic stroke, especially cardioembolic stroke, independently of known risk factors. This highlights the potential role of metabolic pathways related to hexadecanedioate in stroke etiology and risk assessment (Sun et al., 2019).
Tribochemistry and Material Systems
Research on hexadecane, a related compound to hexadecanedioate, indicates its role in tribological systems and the formation of carboxylic acids through oxidation. Understanding these chemical reactions is crucial in fields such as lubrication science and materials engineering (Kajdas et al., 2006).
Environmental Bioremediation
Studies have demonstrated the effectiveness of certain bacterial strains in degrading n-hexadecane, a hydrocarbon similar to hexadecanedioate, suggesting potential applications in environmental bioremediation. This highlights the role of microbial action in the breakdown of hydrocarbon pollutants (Wang et al., 2016) (Hajieghrari et al., 2020).
properties
Product Name |
Hexadecanedioate |
---|---|
Molecular Formula |
C16H28O4-2 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
hexadecanedioate |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2 |
InChI Key |
QQHJDPROMQRDLA-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.